3-Methylimidazo[1,5-a]pyridine
Overview
Description
3-Methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which consists of a fused imidazole and pyridine ring. These compounds have garnered significant interest due to their diverse applications in medicinal chemistry, materials science, and other fields.
Mechanism of Action
3-Methylimidazo[1,5-a]pyridine: (3-MeIP) is a heterocyclic compound that has been studied for its pharmacological properties. One of its primary targets is glutamine synthetase (MtGS) , an enzyme involved in nitrogen metabolism. By inhibiting MtGS, 3-MeIP disrupts the synthesis of glutamine, an essential amino acid, leading to downstream effects on cellular processes .
Mode of Action:
The interaction between 3-MeIP and MtGS occurs through binding at the active site of the enzyme. This binding inhibits the catalytic activity of MtGS, preventing the conversion of glutamate to glutamine. As a result, cellular glutamine levels decrease, affecting various metabolic pathways and cellular functions .
Biochemical Pathways:
The inhibition of MtGS by 3-MeIP impacts several biochemical pathways:
- Cell Proliferation : Glutamine is essential for rapidly dividing cells, such as cancer cells. Inhibition of MtGS may hinder cancer cell growth .
Pharmacokinetics:
Result of Action:
The molecular and cellular effects of 3-MeIP’s action include altered nitrogen metabolism, disrupted glutamine-dependent processes, and potential inhibition of cancer cell growth. These effects depend on the specific context and cell type .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence 3-MeIP’s efficacy and stability. Understanding these factors is crucial for optimizing its therapeutic use .
Biochemical Analysis
Biochemical Properties
3-Methylimidazo[1,5-a]pyridine is known for its wide range of applications in medicinal chemistry . It has been used in the construction of various imidazo[1,2-a]pyridine derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Cellular Effects
The cellular effects of this compound are diverse and significant. It has been reported to exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It also shows potential as an inhibitor against multi-drug resistant bacterial infections .
Molecular Mechanism
The molecular mechanism of this compound involves direct functionalization through radical reactions . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
Its stability and degradation over time are important factors in its use in various chemical reactions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been found to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner .
Metabolic Pathways
Its role in the synthesis of imidazo[1,2-a]pyridine derivatives suggests it may interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes in the presence of magnesium nitride (Mg3N2). This reaction proceeds under mild conditions and yields the desired imidazo[1,5-a]pyridine derivatives with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
3-Methylimidazo[1,5-a]pyridine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Explored for their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of optoelectronic devices, sensors, and materials with unique luminescent properties
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyrimidine
Uniqueness
3-Methylimidazo[1,5-a]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for drug discovery and other applications .
Properties
IUPAC Name |
3-methylimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-9-6-8-4-2-3-5-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYQVTCKDHMPEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388016 | |
Record name | 3-methylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6558-63-0 | |
Record name | 3-Methylimidazo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6558-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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